Cas no 2969617-21-6 (O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate)

O1-ベンジル O2-メチル (2S,4S)-2-ブト-3-エニル-4-フルオロピロリジン-1,2-ジカルボキシレートは、高度な立体選択性を有するフッ素化ピロリジン誘導体です。(2S,4S)配置の不斉中心とビニル基を有するため、医薬品中間体としての応用が期待されます。特徴的な4位のフッ素原子は代謝安定性の向上に寄与し、ベンジル及びメチルエステル部位は選択的な脱保護が可能です。この化合物は創薬研究において、標的分子の構造多様性拡張や薬理活性の最適化に有用です。特に、フッ素の立体電子効果を利用した分子設計に適しています。

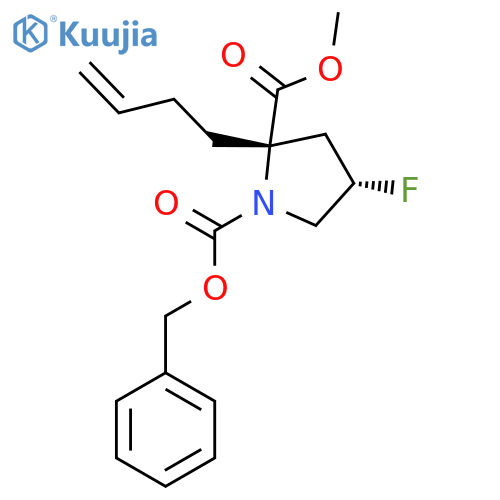

2969617-21-6 structure

商品名:O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate

O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate 化学的及び物理的性質

名前と識別子

-

- G18772

- 2969617-21-6

- 1-BENZYL 2-METHYL (2S,4S)-2-(BUT-3-EN-1-YL)-4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE

- O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate

-

- インチ: 1S/C18H22FNO4/c1-3-4-10-18(16(21)23-2)11-15(19)12-20(18)17(22)24-13-14-8-6-5-7-9-14/h3,5-9,15H,1,4,10-13H2,2H3/t15-,18-/m0/s1

- InChIKey: QINHWBQCFKNWKG-YJBOKZPZSA-N

- ほほえんだ: F[C@@H]1CN(C(=O)OCC2C=CC=CC=2)[C@@](C(=O)OC)(CCC=C)C1

計算された属性

- せいみつぶんしりょう: 335.15328635g/mol

- どういたいしつりょう: 335.15328635g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 8

- 複雑さ: 464

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 55.8Ų

O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR02AHK3-5g |

O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate |

2969617-21-6 | 96% | 5g |

$617.00 | 2025-02-17 | |

| Aaron | AR02AHK3-100mg |

O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate |

2969617-21-6 | 96% | 100mg |

$50.00 | 2025-02-17 | |

| Aaron | AR02AHK3-1g |

O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate |

2969617-21-6 | 96% | 1g |

$206.00 | 2025-02-17 | |

| Aaron | AR02AHK3-250mg |

O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate |

2969617-21-6 | 96% | 250mg |

$83.00 | 2025-02-17 | |

| Aaron | AR02AHK3-10g |

O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate |

2969617-21-6 | 96% | 10g |

$1029.00 | 2025-02-17 | |

| Aaron | AR02AHK3-25g |

O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate |

2969617-21-6 | 96% | 25g |

$2057.00 | 2025-02-17 | |

| Aaron | AR02AHK3-500mg |

O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate |

2969617-21-6 | 96% | 500mg |

$138.00 | 2025-02-17 |

O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

2969617-21-6 (O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate) 関連製品

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量